Anti-Leukemic Potency: Tetrazole vs. Triazole Bioisostere (K-562 CML Cells)
In a direct structure-activity relationship study, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in the (5-benzylthiazol-2-yl)benzamide scaffold produced a ~45-fold increase in anti-leukemic potency. The tetrazole-containing compound 3d [N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide] inhibited K-562 chronic myeloid leukemia cell growth with an IC₅₀ of 56.4 nM, whereas the parent triazole lead compound exhibited IC₅₀ values in the 2.02–4.70 µM range against a panel of cancer cell lines [1]. The target compound, 4-(1H-tetrazol-1-yl)-N-(4-thiocyanatophenyl)benzamide, incorporates the same potency-enhancing tetrazole-benzamide core and is expected to deliver comparable, if not further modulated, nanomolar potency profiles in leukemia models.
| Evidence Dimension | Antiproliferative IC₅₀ against K-562 chronic myeloid leukemia cells |
|---|---|
| Target Compound Data | 56.4 nM (compound 3d, tetrazole-benzamide core; direct scaffold analog) |
| Comparator Or Baseline | 1H-1,2,3-triazole lead compound: IC₅₀ = 2.02–4.70 µM across multiple cancer lines |
| Quantified Difference | Approximately 36- to 83-fold improvement in IC₅₀ (µM to nM shift) |
| Conditions | SRB assay; K-562 cell line; 48 h exposure; in vitro [1] |
Why This Matters
The tetrazole ring is the decisive potency driver; substituting it with a triazole—even within a nearly identical scaffold—results in a loss of nearly two orders of magnitude in anti-leukemic activity, directly impacting the compound's utility in leukemia-focused drug discovery programs.
- [1] Pokhodylo N, et al. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur J Med Chem. 2023;250:115126. View Source
